YODURO DE DITIAZANINA

Descripción general

Descripción

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Se ha descubierto que el Yoduro de Ditiazanina suprime la función mitocondrial, lo que inhibe fuertemente el crecimiento del adenocarcinoma ductal pancreático tanto in vitro como in vivo . Esta supresión conduce a un aumento marcado en la supervivencia . El compuesto es una molécula pequeña, fluorescente, biodisponible por vía oral que se localiza preferentemente en las mitocondrias, se une a proteínas y ácidos nucleicos y tiene un efecto inhibitorio sobre la cadena de transporte de electrones .

Aplicaciones Antimicrobianas

El this compound fue previamente aprobado por la FDA como antimicrobiano . Sus propiedades antimicrobianas podrían deberse a su capacidad para unirse a proteínas y ácidos nucleicos, interrumpiendo la función normal de los microbios .

Aplicaciones Antihelmínticas

El this compound se ha utilizado como un antihelmíntico de amplio espectro eficaz . Se ha utilizado para tratar diversas helmintiasis, como la triquuriasis, la strongiloidiasis, la enterobiasis, la ascaridiasis y la infección por anquilostomas . El tratamiento ha mostrado altas tasas de curación y efectos secundarios mínimos .

Investigación Mitocondrial

Debido a su capacidad para localizarse en las mitocondrias e inhibir la cadena de transporte de electrones, el this compound se ha utilizado en la investigación mitocondrial . Se ha utilizado para estudiar los efectos de la inhibición mitocondrial sobre el metabolismo celular y la producción de energía .

Reprogramación de Medicamentos

La reprogramación de medicamentos aprobados por la FDA tiene una gran promesa en términos de desarrollo de medicamentos más rápido y seguro . El this compound, al ser un medicamento previamente aprobado por la FDA, es un posible candidato para su reprogramación en diversas aplicaciones terapéuticas .

Investigación Bioquímica

La capacidad del this compound para unirse a proteínas y ácidos nucleicos lo hace útil en la investigación bioquímica . Se puede utilizar para estudiar las interacciones proteína-ácido nucleico y los efectos de estas interacciones sobre los procesos celulares .

Mecanismo De Acción

Target of Action

Dithiazanine Iodide, also known as 3,3’-Diethylthiadicarbocyanine iodide, Delvex, or Abminthic, is a highly potent anthelmintic . It was introduced in 1959 for the treatment of strongyloid worms and whipworms . .

Mode of Action

It is believed that this chemical interferes with cells’ absorption of glucose, which is essential to obtain energy through cell respiration .

Biochemical Pathways

Dithiazanine Iodide has been shown to suppress mitochondrial function . This leads to a profound decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio . These effects disrupt the energy production of the cell, leading to cell death.

Pharmacokinetics

It is known that dithiazanine iodide is a small molecule, which suggests it may be orally bioavailable .

Result of Action

The inhibition of mitochondrial function by Dithiazanine Iodide leads to a marked decrease in cellular ATP . This energy deprivation can lead to cell death, particularly in rapidly replicating cells such as cancer cells or parasitic worms. In-vitro, Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma cells .

Action Environment

The action of Dithiazanine Iodide can be influenced by environmental factors. For example, treatment with Dithiazanine Iodide in hypoglycemic conditions resulted in a 3-4 fold increase in sensitivity . .

Análisis Bioquímico

Biochemical Properties

Dithiazanine Iodide is believed to interfere with cells’ absorption of glucose, which is essential to obtain energy through cell respiration . This interference could potentially affect various biochemical reactions within the cell. The specific enzymes, proteins, and other biomolecules that Dithiazanine Iodide interacts with are not well known .

Cellular Effects

Dithiazanine Iodide has been shown to have a profound effect on cellular processes. For instance, it has been found to suppress mitochondrial function, strongly inhibiting pancreatic ductal adenocarcinoma growth in-vitro and in-vivo . This suppression leads to a significant decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Molecular Mechanism

It has been suggested that it preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain . This could potentially explain its effects on cellular ATP levels and mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, Dithiazanine Iodide has been shown to have potent effects on cellular function over time. For example, treatment with Dithiazanine Iodide resulted in a marked >90% decrease in cellular ATP

Metabolic Pathways

The specific metabolic pathways that Dithiazanine Iodide is involved in are not well known. Given its effects on mitochondrial function, it may interact with enzymes or cofactors involved in cellular respiration .

Transport and Distribution

It has been shown to preferentially localize to the mitochondria , suggesting that it may interact with transporters or binding proteins that direct it to this organelle.

Subcellular Localization

Dithiazanine Iodide preferentially localizes to the mitochondria . This subcellular localization could potentially affect its activity or function, particularly in relation to mitochondrial processes such as cellular respiration .

Propiedades

| The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known. | |

Número CAS |

514-73-8 |

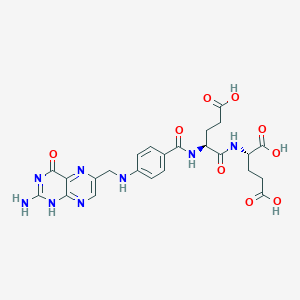

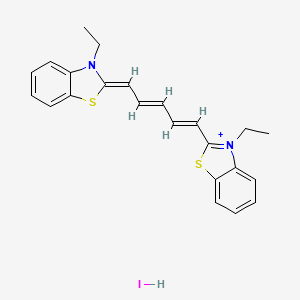

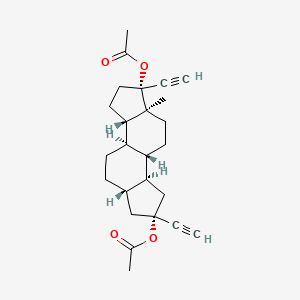

Fórmula molecular |

C23H24IN2S2+ |

Peso molecular |

519.5 g/mol |

Nombre IUPAC |

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1; |

Clave InChI |

MNQDKWZEUULFPX-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |

SMILES isomérico |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I |

SMILES canónico |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |

Apariencia |

Solid powder |

Color/Form |

Dark greenish crystalline powder Blue violet powde |

melting_point |

Decomposes at 478.4 °F (EPA, 1998) |

| 514-73-8 | |

Descripción física |

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998) Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS] |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Practically insoluble in water Practically insoluble in ether Very slightly soluble in alcohol and methyl alcohol Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF). |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

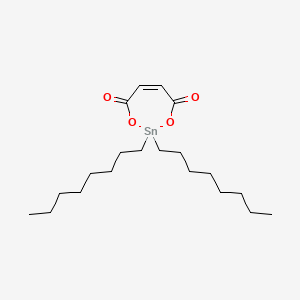

![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)